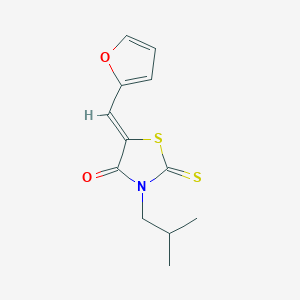![molecular formula C17H22ClNO4 B4832146 8-[2-(4-chloro-3-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4832146.png)
8-[2-(4-chloro-3-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
8-[2-(4-chloro-3-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Spiro-OMeTAD, and it is widely used as a hole-transport material in perovskite solar cells.
Aplicaciones Científicas De Investigación
Spiro-OMeTAD is widely used as a hole-transport material in perovskite solar cells. Perovskite solar cells are a promising alternative to traditional silicon-based solar cells due to their high efficiency and low cost. Spiro-OMeTAD is used as a hole-transport material in perovskite solar cells to improve their efficiency and stability. Additionally, Spiro-OMeTAD has potential applications in other fields such as organic electronics, light-emitting diodes, and photocatalysis.
Mecanismo De Acción
The mechanism of action of Spiro-OMeTAD in perovskite solar cells involves the transport of positive charges (holes) from the perovskite layer to the electrode. Spiro-OMeTAD acts as a hole-transport material by accepting the holes from the perovskite layer and transporting them to the electrode. This process is crucial for the efficient functioning of perovskite solar cells.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Spiro-OMeTAD. However, studies have shown that Spiro-OMeTAD is non-toxic and does not pose any significant health risks. It is important to note that Spiro-OMeTAD is not intended for human consumption and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Spiro-OMeTAD in lab experiments include its high purity, stability, and ease of handling. Spiro-OMeTAD is also readily available and can be synthesized in large quantities. However, the limitations of using Spiro-OMeTAD in lab experiments include its high cost and complex synthesis process.
Direcciones Futuras
There are several future directions for Spiro-OMeTAD research. One direction is to improve the efficiency and stability of perovskite solar cells by optimizing the properties of Spiro-OMeTAD. Another direction is to explore the potential applications of Spiro-OMeTAD in other fields such as organic electronics, light-emitting diodes, and photocatalysis. Additionally, research can be conducted to improve the synthesis process of Spiro-OMeTAD to reduce its cost and increase its accessibility.
Conclusion:
In conclusion, Spiro-OMeTAD is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of Spiro-OMeTAD is complex, and it is widely used as a hole-transport material in perovskite solar cells. Spiro-OMeTAD has potential applications in other fields such as organic electronics, light-emitting diodes, and photocatalysis. The future directions for Spiro-OMeTAD research include improving the efficiency and stability of perovskite solar cells, exploring its potential applications in other fields, and improving the synthesis process to reduce its cost and increase its accessibility.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-12-11-14(3-4-15(12)18)23-13(2)16(20)19-7-5-17(6-8-19)21-9-10-22-17/h3-4,11,13H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAGRLHJOBJZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCC3(CC2)OCCO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8-dimethyl-10-(4-morpholinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4832071.png)
![1'-{2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4832082.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide](/img/structure/B4832086.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B4832093.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B4832096.png)
![2-(4-tert-butylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B4832100.png)
![1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide](/img/structure/B4832101.png)

![methyl 7-methyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4832119.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4832123.png)
![5-(2-furyl)-4-({[5-(phenoxymethyl)-2-furyl]methylene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4832131.png)
![6-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4832156.png)
![4-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4832161.png)
![6-bromo-2-(3-methylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4832169.png)